molecular formula C10H11N3O2 B5614039 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B5614039
M. Wt: 205.21 g/mol
InChI Key: HSYQQZRQUXJBPH-UHFFFAOYSA-N
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Description

6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane is a compound belonging to the class of bicyclic aziridines. These compounds are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of the nitrophenyl group in the structure imparts specific chemical reactivity and properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane typically involves the cyclopropanation of aziridines. One common method is the three-component one-pot reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 4-acetamidobenzaldehyde, and ammonium acetate . This reaction proceeds under mild conditions and yields the desired compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products include nitro derivatives with higher oxidation states.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted aziridine derivatives are formed.

Scientific Research Applications

6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets through its aziridine ring and nitrophenyl group. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-nitrophenyl)-1,5-diazabicyclo[31Its ability to undergo photochromic transitions makes it particularly valuable for developing advanced materials and optical devices .

Properties

IUPAC Name

6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-13(15)9-4-2-8(3-5-9)10-11-6-1-7-12(10)11/h2-5,10H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYQQZRQUXJBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(N2C1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
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6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Reactant of Route 3
6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

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